molecular formula C33H38N2O5 B565070 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester CAS No. 1356011-61-4

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Cat. No.: B565070
CAS No.: 1356011-61-4
M. Wt: 542.676
InChI Key: RWCSKKNSVKJXAY-WUFINQPMSA-N
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Preparation Methods

The synthesis of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves multiple steps, typically starting from Benazepril or its derivatives. The synthetic route often includes protection and deprotection steps to ensure the stability of intermediate compounds. Common reagents used in the synthesis include chloroform and ethyl acetate

Chemical Reactions Analysis

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is not fully understood. it is believed to interact with specific molecular targets and pathways involved in metabolic processes. The compound may inhibit or activate certain enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester can be compared with other similar compounds, such as:

    Benazepril: A widely used ACE inhibitor for treating hypertension.

    Benazeprilat: The active metabolite of Benazepril, which exerts its effects by inhibiting the angiotensin-converting enzyme.

    Other esters of Benazeprilat: These compounds may have similar properties but differ in their specific ester groups, affecting their solubility and reactivity.

The uniqueness of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester lies in its specific ester groups, which provide distinct solubility and reactivity characteristics .

Properties

IUPAC Name

benzyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCSKKNSVKJXAY-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675670
Record name Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356011-61-4
Record name Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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